molecular formula C11H22ClN B2979517 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445792-03-8

8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2979517
CAS No.: 2445792-03-8
M. Wt: 203.75
InChI Key: ZDOQCHFMGKWTMM-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine hydrochloride derivative characterized by a bicyclic framework with a nitrogen atom at position 2 and two methyl groups at position 6. Its unique structure confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and drug development. This article compares its structural, synthetic, and functional attributes with analogous spirocyclic compounds, supported by experimental data and research findings.

Properties

IUPAC Name

8,8-dimethyl-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-8-12-9-11;/h12H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQCHFMGKWTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through alkylation and heterocyclization steps to form the spiro compound . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Core Scaffold Variations

Spirocyclic compounds differ in heteroatom placement, substituents, and ring systems. Key analogues include:

  • 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride : Fluorine substituents at position 8 enhance electronegativity and metabolic stability compared to methyl groups .
  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride : Replacing the nitrogen at position 2 with oxygen alters polarity and hydrogen-bonding capacity .
  • 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride : Positional isomerism (nitrogen at position 1 vs. 2) impacts basicity and receptor interactions .

Functional Group Modifications

  • Buspirone Hydrochloride : An 8-azaspiro[4.5]decane-7,9-dione derivative with a pyrimidinyl-piperazine side chain, used clinically as an anxiolytic .
  • Spirogermanium (NSC 192965): A germanium-containing analogue exhibiting antitumor activity but notable neurotoxicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) References
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride C₁₁H₂₂ClN 203.75 Not reported Not reported -
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride C₉H₁₆ClF₂N 211.68 134–136 (dec.) 96
8-Oxa-1-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 193.67 181–184 (dec.) 93
2-Thia-8-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNS 193.74 Not reported Not reported

Key Observations :

  • Fluorinated derivatives (e.g., 8,8-difluoro analogues) exhibit higher molecular weights and distinct decomposition temperatures compared to methyl-substituted variants .
  • Oxygen or sulfur incorporation reduces molecular weight but increases polarity or lipophilicity, respectively .

Antiviral and Antitumor Effects

  • Spirogermanium : Displays broad cytotoxicity against tumor cells (IC₅₀ ~0.1–1 µM) but damages neurons at similar concentrations, limiting therapeutic utility .

Neuropharmacological Activity

  • Buspirone Hydrochloride : Binds to serotonin 5-HT₁A receptors (Kᵢ ~1–10 nM) with anxiolytic effects comparable to benzodiazepines but without sedation .
  • 2,8-Diazaspiro[4.5]decane Derivatives : Methylsulfonyl substituents enhance selectivity for adrenergic or dopaminergic receptors .

Enzyme Inhibition

  • 1-Oxa-8-azaspiro[4.5]decane Morpholine Derivatives : Inhibit Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (IC₅₀ <1 µM) via spirocyclic core interactions .

Biological Activity

8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound has a spirocyclic structure with a nitrogen atom integrated into the spiro ring system, which contributes to its distinct chemical and biological properties. Its molecular formula is C12_{12}H20_{20}ClN, with a molecular weight of approximately 204 g/mol. The unique dimethyl substitution at the 8-position is pivotal for its interaction with biological systems.

Research indicates that this compound interacts with several molecular targets:

  • Inhibition of STAT3 : This compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cell growth and survival in various cancers.
  • PI3-K Pathway Modulation : It also affects the phosphatidylinositol 3-kinase (PI3-K) pathway, involved in cellular processes such as metabolism and apoptosis.

These interactions suggest that the compound may have anti-cancer properties by disrupting critical signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : The ability to inhibit STAT3 and modulate PI3-K pathways indicates a dual mechanism that could be exploited for cancer treatment.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties:

  • Preliminary Findings : Initial studies suggest that it may reduce inflammation markers in cellular models, although further research is needed to confirm these effects in vivo.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8,8-Difluoro-2-azaspiro[4.5]decane;hydrochlorideFluorine substitutionVarying effects on cell proliferation
2-Azaspiro[4.5]decane;hydrochlorideNo dimethyl groupsLower cytotoxicity compared to dimethyl derivative
AzaspiraneDifferent nitrogen substituentsKnown anti-inflammatory activity

This table illustrates the unique biological profile of this compound compared to its analogs.

Case Studies and Research Findings

  • Study on Myelostimulation : Research involving derivatives of spiro compounds showed myelostimulating activity in models of myelodepressive syndrome, indicating potential therapeutic applications in hematological disorders .
  • Anti-mycobacterial Activity : Related azaspiro compounds have demonstrated significant anti-mycobacterial activity, suggesting that similar mechanisms could be explored for this compound in infectious diseases .

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